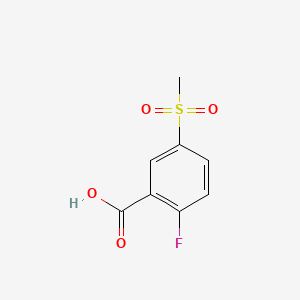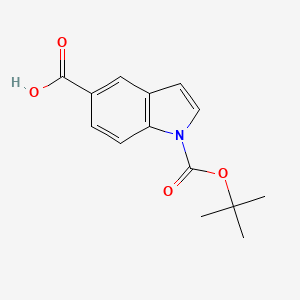
5-Bromo-6-fluoropyridin-3-amine
概要
説明
5-Bromo-6-fluoropyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are substituted by bromine and fluorine, respectively
作用機序
Target of Action
Similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific derivative synthesized.
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties often make them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s worth noting that fluoropyridines and their derivatives are often used in the synthesis of biologically active compounds , implying that they could potentially affect a wide range of biochemical pathways depending on the specific compound synthesized.
Pharmacokinetics
The compound’s molecular weight (19100) and its solid physical form could potentially influence its bioavailability.
Result of Action
Given that fluoropyridines and their derivatives are often used in the synthesis of biologically active compounds , the results of their action could potentially be diverse and significant, depending on the specific compound synthesized.
生化学分析
Biochemical Properties
5-Bromo-6-fluoropyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase that links extracellular signals to intracellular machinery . This interaction can modulate various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAPK can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with p38α MAPK involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability . Over time, degradation of the compound can lead to reduced efficacy and changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects. For instance, high doses may lead to excessive inhibition of p38α MAPK, resulting in disrupted cellular processes and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels within cells. For example, its interaction with p38α MAPK can influence the metabolic pathways involved in inflammation and stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, its binding to p38α MAPK can facilitate its transport to specific cellular locations where the enzyme is active .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, its interaction with p38α MAPK can lead to its localization in the cytoplasm or nucleus, where the enzyme exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoropyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-fluoropyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Another approach involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This method provides a versatile route to synthesize various pyridine derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
5-Bromo-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium phosphate in solvents like dioxane and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
5-Bromo-6-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-6-chloropyridin-3-amine
- 6-Fluoropyridin-3-amine
Uniqueness
5-Bromo-6-fluoropyridin-3-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compared to its analogs, it offers enhanced reactivity and selectivity in various chemical reactions .
特性
IUPAC Name |
5-bromo-6-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQHWPMLZHWUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593290 | |
| Record name | 5-Bromo-6-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209328-99-4 | |
| Record name | 5-Bromo-6-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)


